

Dosing and treatment protocols for GC-376 in feline infectious peritonitis

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Compound of Interest

Compound Name: GC-376

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Application Notes and Protocols: GC-376 for Feline Infectious Peritonitis

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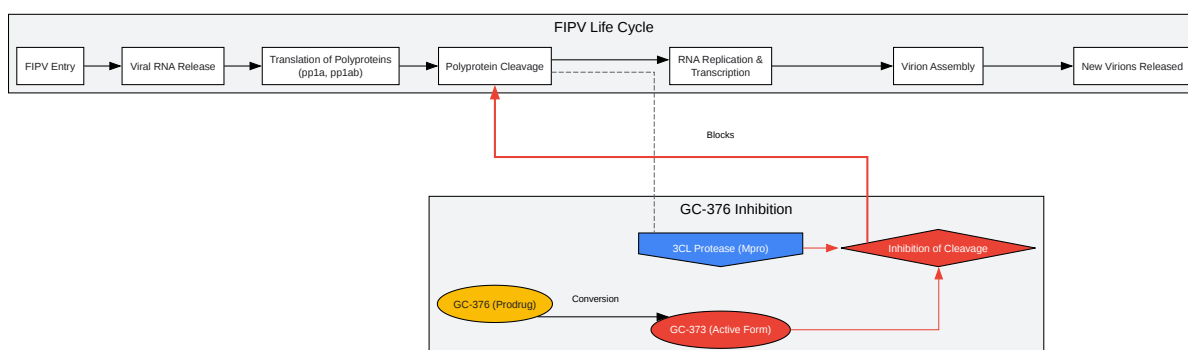
Introduction

Feline infectious peritonitis (FIP) is a highly fatal viral disease in cats, caused by a mutation of the feline enteric coronavirus (FECV).[1] The disease manifests in various forms, including effusive ('wet') and non-effusive ('dry') FIP, and has historically been considered untreatable.[1] [2] **GC-376** is a dipeptide-based protease inhibitor that has shown significant promise as a therapeutic agent against FIP.[3] It is a prodrug of GC-373, which acts as a potent inhibitor of the viral 3C-like (3CL) protease, an enzyme essential for viral replication.[4][5][6] These application notes provide a summary of dosing and treatment protocols for **GC-376** based on published research, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

GC-376 is a broad-spectrum, competitive, and reversible inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), found in many coronaviruses.[4][7] The FIP virus (FIPV) relies on this protease to cleave large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins that are necessary for assembling the viral replication and transcription complex.[4][8]

As a prodrug, **GC-376** is an aldehyde bisulfite adduct that readily converts to its active aldehyde form, GC-373, under physiological conditions.[5][9] GC-373 then targets the catalytic dyad (Cys145 and His41) in the active site of the 3CL protease.[4] It forms a covalent bond with the cysteine residue, effectively blocking the enzyme's activity and halting the viral replication cycle.[8][9]



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Caption: Mechanism of action for **GC-376** in inhibiting FIPV replication.

Dosing and Administration Protocols

Published studies have primarily utilized subcutaneous administration of **GC-376**. The formulation and dosing have been refined through both experimental and field trials.

Formulation

In research settings, **GC-376** has been synthesized in a highly pure form and formulated at a concentration of 53 mg/ml in a solution of 10% ethanol and 90% polyethylene glycol 400 (PEG-400).[\[2\]](#)[\[7\]](#)

Dosing Regimens

The following table summarizes dosing information from key studies. The dosage was increased from initial pharmacokinetic studies based on clinical response in early cases.[\[2\]](#)

Study Type	Dosage	Frequency	Route	Duration	Reference
Experimental Infection	10 mg/kg	Every 12 hours	Subcutaneous (SC)	14-20 days	[2]
Clinical Field Trial	15 mg/kg	Every 12 hours	Subcutaneous (SC)	Minimum 12 weeks	[2] [10]
Dose Escalation (Relapse)	Up to 50 mg/kg	Every 12 hours	Subcutaneous (SC)	Extended as needed	[1]

Clinical Efficacy and Outcomes

GC-376 has demonstrated the ability to induce rapid remission of clinical signs in many cats with FIP, particularly the effusive (wet) form.

Summary of a Key Field Trial

A significant field trial involving 20 client-owned cats with naturally occurring FIP provides crucial data on the efficacy and limitations of **GC-376**.[\[2\]](#)[\[10\]](#)

Parameter	Result
Total Subjects	20 cats (3.3–82 months of age)
FIP Forms	14 wet or dry-to-wet FIP; 6 dry FIP
Initial Response	19 of 20 cats regained outward health within 2 weeks. [2] [10]
Relapse Rate	13 of the 19 responders relapsed 1–7 weeks after initial or repeat treatment. [1] [2] [10]
Neurological Disease	8 of the 13 cats that relapsed developed severe neurologic signs. Cats with pre-existing neurologic signs were excluded. [1] [2]
Final Remission	7 of 20 cats were in disease remission at the time of publication. [2]
Successful Cases	Five kittens with wet FIP, treated for 12 weeks, remained in remission for 5-14 months post-treatment. [2] [10]

Observed Side Effects

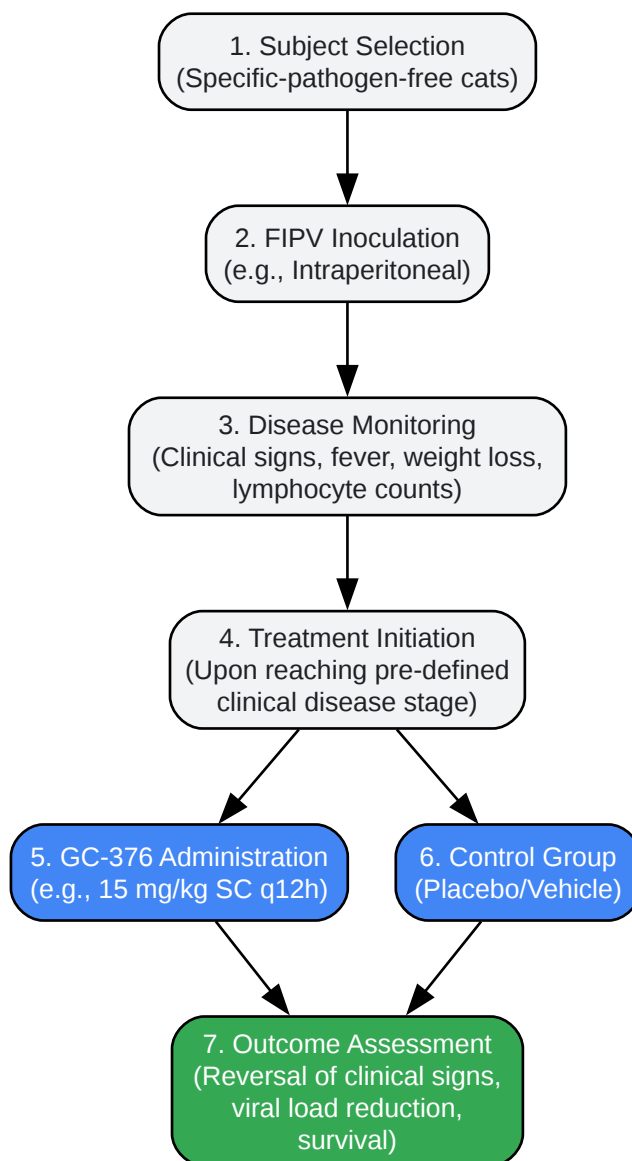
Treatment with **GC-376** is associated with several side effects:

- Transient stinging or pain upon injection.[\[1\]](#)[\[2\]](#)
- Occasional subcutaneous fibrosis and hair loss at injection sites.[\[1\]](#)[\[2\]](#)
- In kittens treated before 16-18 weeks of age, retarded development and abnormal eruption of permanent teeth were observed.[\[2\]](#)[\[11\]](#)

Experimental Protocols

In Vivo Efficacy Study Protocol (Experimental Infection Model)

This protocol is a generalized methodology based on published studies for evaluating antiviral efficacy in an experimental setting.[12]



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Caption: Generalized workflow for an in vivo experimental study of **GC-376**.

- Animal Model: Specific-pathogen-free (SPF) kittens.
- Virus Inoculation: Intraperitoneal injection of a standardized dose of FIPV (e.g., FIPV-DF2 strain).

- **Monitoring:** Daily monitoring for clinical signs of FIP, including rectal temperature, body weight, appetite, and the presence of ascites. Blood samples are collected periodically to monitor lymphocyte counts.[13]
- **Treatment Initiation:** Treatment with **GC-376** or a placebo vehicle is initiated once cats develop definitive clinical signs of FIP (e.g., fever, lymphopenia, and ascites).
- **Drug Administration:** **GC-376** is administered subcutaneously at a specified dose (e.g., 10-15 mg/kg) every 12 hours.
- **Data Collection:** Continue daily monitoring of clinical parameters. Collect samples (e.g., ascites fluid, tissue samples) to measure viral load via RT-qPCR.[12]
- **Endpoint:** The study may conclude after a fixed treatment duration (e.g., 20 days) or be extended to monitor for relapse. Efficacy is determined by the reversal of clinical signs, reduction in viral load, and long-term survival compared to the control group.[12]

In Vitro Antiviral Assay (CPE Inhibition)

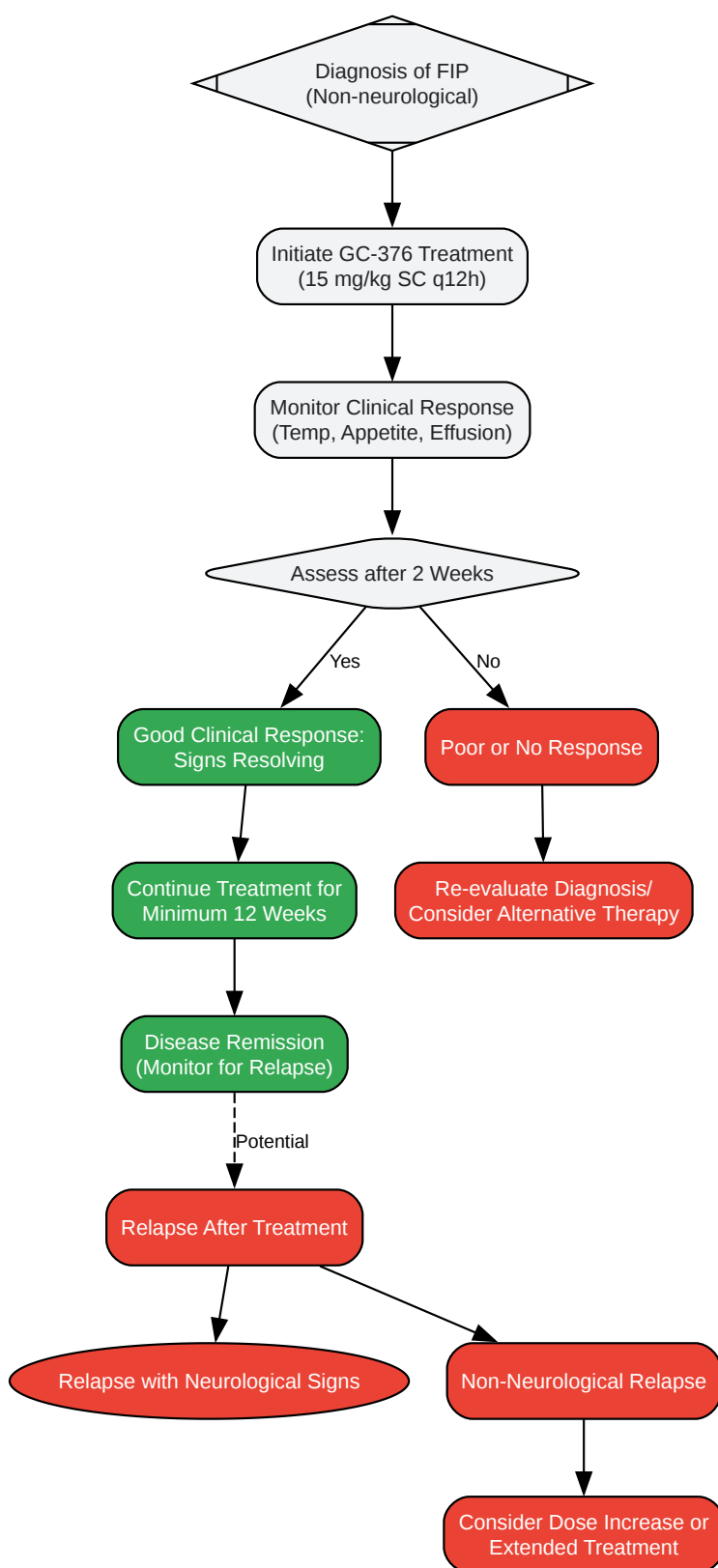
This protocol outlines a method to determine the in vitro efficacy of **GC-376** against FIPV.[14]

- **Cell Culture:** *Felis catus* whole fetus (fcwf-4) cells are seeded in 96-well plates and grown to confluency.
- **Drug Preparation:** Prepare serial dilutions of **GC-376** in cell culture medium.
- **Infection:** Cells are infected with a known titer of FIPV.
- **Treatment:** The prepared dilutions of **GC-376** are added to the infected cells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).
- **Incubation:** The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-3 days).
- **Assessment:** The inhibition of CPE is observed and scored visually or quantified using a cell viability assay (e.g., MTT assay).

- Calculation: The 50% inhibitory concentration (IC_{50}) is calculated, representing the drug concentration required to inhibit viral CPE by 50%. Published studies report an IC_{50} for **GC-376** against FIPV in the range of 0.4–2 μ M.[\[14\]](#)

FIP Treatment Protocol Logic

The following diagram illustrates a logical flow for a hypothetical treatment protocol based on findings from clinical studies, highlighting decision points and outcomes.



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References

- 1. everycat.org [everycat.org]
- 2. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antiviralg367.wixsite.com [antiviralg367.wixsite.com]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral activity of Vigna radiata extract against feline coronavirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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